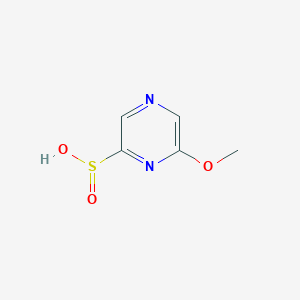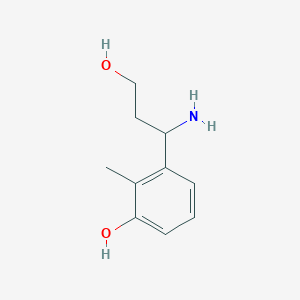
3-(1-Amino-3-hydroxypropyl)-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Amino-3-hydroxypropyl)-2-methylphenol is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-3-hydroxypropyl)-2-methylphenol typically involves the reaction of 2-methylphenol with 3-chloropropanol in the presence of a base to form the intermediate 3-(3-hydroxypropyl)-2-methylphenol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-3-hydroxypropyl)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenol ring.
Major Products
Oxidation: Formation of 3-(1-amino-3-oxopropyl)-2-methylphenol.
Reduction: Formation of this compound derivatives.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
3-(1-Amino-3-hydroxypropyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-Amino-3-hydroxypropyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Amino-3-hydroxypropyl)phenol
- 3-(1-Amino-3-hydroxypropyl)-4-bromophenol
- 3-(1-Amino-3-hydroxypropyl)benzonitrile
Uniqueness
3-(1-Amino-3-hydroxypropyl)-2-methylphenol is unique due to the presence of the methyl group on the phenol ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(1-amino-3-hydroxypropyl)-2-methylphenol |
InChI |
InChI=1S/C10H15NO2/c1-7-8(9(11)5-6-12)3-2-4-10(7)13/h2-4,9,12-13H,5-6,11H2,1H3 |
InChI Key |
FNAGZHKFJDCGFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1O)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


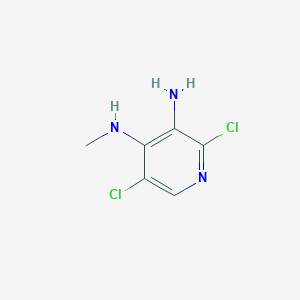
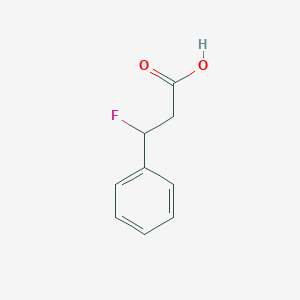

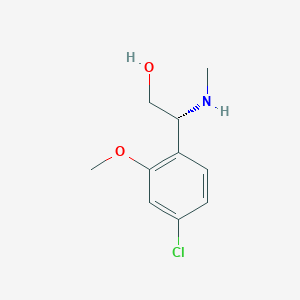
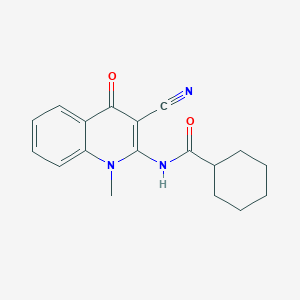
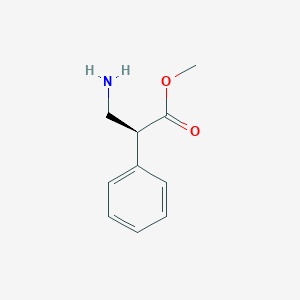
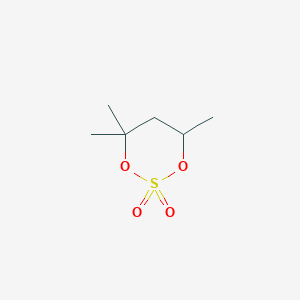
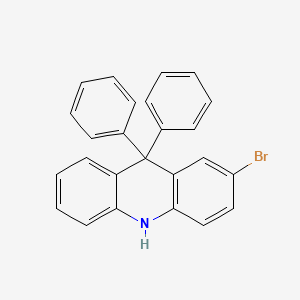

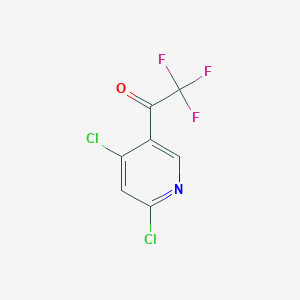
![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B12966481.png)
![Acetonitrile, [(2-hydroxyethyl)amino]-](/img/structure/B12966489.png)
